molecular formula C30H48O7 B1581504 Platycodigenin

Platycodigenin

Cat. No.: B1581504
M. Wt: 520.7 g/mol
InChI Key: APTNOIWSCDBIAS-PCHRGASXSA-N
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Mechanism of Action

Target of Action

Platicodigenin, a naturally occurring triterpenoid, primarily targets microglia , the resident immune cells of the central nervous system . These cells play a critical role in neuroinflammation, a key factor in neurodegenerative diseases like Alzheimer’s disease . Microglia can be polarized into two phenotypes: the classical M1 phenotype, which releases pro-inflammatory factors, and the alternative M2 phenotype, which releases anti-inflammatory factors .

Mode of Action

Platicodigenin interacts with microglia to modulate their polarization. It promotes the polarization of microglia into the M2 phenotype and inhibits their polarization into the M1 phenotype . This results in the downregulation of pro-inflammatory molecules such as interleukin-1β, tumor necrosis factor-α, interleukin-6, and nitric oxide, and the upregulation of the anti-inflammatory cytokine interleukin-10 .

Biochemical Pathways

Platicodigenin affects several biochemical pathways. It inhibits the hyperphosphorylation of mitogen-activated protein kinase p38 and nuclear factor-κB p65 subunits, which are involved in the inflammatory response . It also ameliorates the inactivation of peroxisome proliferators-activated receptor γ induced by lipopolysaccharide, a component of the cell wall of gram-negative bacteria .

Result of Action

The modulation of microglial polarization by Platicodigenin leads to a decrease in neuroinflammation. This results in the promotion of neurite regeneration and neuronal survival after treatment with amyloid-beta, a peptide involved in the development of Alzheimer’s disease . Therefore, Platicodigenin could potentially be used as a therapeutic agent for neurodegenerative diseases.

Action Environment

The action of Platicodigenin can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide can stimulate the polarization of microglia into the M1 phenotype, which Platicodigenin works to inhibit

Biochemical Analysis

Biochemical Properties

Platicodigenin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Platicodigenin has been shown to modulate the activity of cyclooxygenase-2 (Cox2), mitogen-activated protein kinase (MAPK) p38, and nuclear factor-κB (NF-κB) p65 subunits . These interactions are pivotal in regulating inflammatory responses. Additionally, Platicodigenin influences the peroxisome proliferator-activated receptor γ (PPARγ), which is essential for lipid metabolism and inflammation regulation .

Cellular Effects

Platicodigenin exerts significant effects on various cell types and cellular processes. In microglial cells, it promotes the polarization of microglia towards the anti-inflammatory M2 phenotype while inhibiting the pro-inflammatory M1 phenotype . This modulation results in decreased production of pro-inflammatory cytokines such as interleukin (IL)-1β, tumor necrosis factor (TNF)-α, and IL-6, and an increase in anti-inflammatory cytokine IL-10 . Furthermore, Platicodigenin enhances neurite regeneration and neuronal survival in primary cortical neurons, indicating its potential in neuroprotection .

Molecular Mechanism

At the molecular level, Platicodigenin exerts its effects through several mechanisms. It binds to and inhibits the activity of Cox2, reducing the production of pro-inflammatory mediators . Additionally, Platicodigenin downregulates the phosphorylation of MAPK p38 and NF-κB p65, which are critical pathways in the inflammatory response . The compound also activates PPARγ, which further contributes to its anti-inflammatory and neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Platicodigenin have been observed to change over time. Studies have shown that Platicodigenin maintains its stability and efficacy over extended periods when stored under appropriate conditions . Long-term exposure to Platicodigenin in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and neuroprotective effects, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of Platicodigenin vary with different dosages in animal models. At lower doses, Platicodigenin effectively promotes anti-inflammatory responses and neuroprotection without adverse effects . At higher doses, some studies have reported potential toxicity, indicating the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

Platicodigenin is involved in several metabolic pathways, particularly those related to inflammation and lipid metabolism. It interacts with enzymes such as Cox2 and PPARγ, influencing the production of inflammatory mediators and lipid metabolites . These interactions play a crucial role in modulating metabolic flux and maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, Platicodigenin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biological effects . The compound’s distribution is influenced by its molecular properties, including solubility and affinity for specific cellular components .

Subcellular Localization

Platicodigenin’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, Platicodigenin may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Platycodigenin can be synthesized through various chemical reactions involving the modification of its parent compound, platycodin D. The synthetic routes typically involve hydrolysis and glycosylation reactions under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound primarily involves extraction from the roots of Platycodon grandiflorum. The extraction process includes drying, grinding, and solvent extraction, followed by purification using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Platycodigenin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Comparison with Similar Compounds

Properties

IUPAC Name

(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O7/c1-25(2)10-11-30(24(36)37)18(12-25)17-6-7-20-26(3)13-19(33)23(35)29(15-31,16-32)21(26)8-9-27(20,4)28(17,5)14-22(30)34/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19-,20+,21+,22+,23-,26+,27+,28+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTNOIWSCDBIAS-PCHRGASXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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